molecular formula C18H15ClN6O2 B1580883 Disperse Orange 44 CAS No. 4058-30-4

Disperse Orange 44

Cat. No.: B1580883
CAS No.: 4058-30-4
M. Wt: 382.8 g/mol
InChI Key: ZXXVVTBKBDDTSE-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles. The compound is characterized by its complex molecular structure, which includes a nitrile group and an azo linkage, contributing to its stability and color properties.

Scientific Research Applications

Propanenitrile, 3,3’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography.

    Biology: Employed in staining biological samples for microscopic analysis.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various molecules.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3,3’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-nitro-2-chloroaniline. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dicyanoethyl aniline to form the azo compound. .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group, typically under basic conditions.

Major Products Formed

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used but generally result in the replacement of the chloro group with the nucleophile.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which is responsible for its color properties. The azo group can undergo various chemical transformations, making it a versatile compound in different applications. The nitrile group also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:

    Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-:

Uniqueness

Propanenitrile, 3,3’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications.

Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c19-17-13-16(25(26)27)7-8-18(17)23-22-14-3-5-15(6-4-14)24(11-1-9-20)12-2-10-21/h3-8,13H,1-2,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVVTBKBDDTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063281
Record name 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile)
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Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4058-30-4, 12223-26-6
Record name 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3,3'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)imino)bis-
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Record name Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis[propiononitrile]
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Record name Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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